molecular formula C12H18ClNO2 B3041832 3-(4-Methoxyphenoxy)piperidine hydrochloride CAS No. 38247-88-0

3-(4-Methoxyphenoxy)piperidine hydrochloride

Cat. No.: B3041832
CAS No.: 38247-88-0
M. Wt: 243.73 g/mol
InChI Key: UJTAWPLIQXOITO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

It’s possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .

Metabolic Pathways

The compound likely interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: : The information provided in this article is based on the limited data available and should be verified through further research. The use of this compound should be conducted by trained professionals in a controlled environment following all safety protocols. This compound is for research use only and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 3-(4-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 4-methoxyphenol with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(4-Methoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methoxyphenoxy)piperidine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

3-(4-Methoxyphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions and applications in scientific research.

Properties

IUPAC Name

3-(4-methoxyphenoxy)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTAWPLIQXOITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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